Chromium, pentacarbonyl(1-methoxyethylidene)-
Description
Chromium, pentacarbonyl(1-methoxyethylidene)- (C₈H₆CrO₆, CAS 20540-69-6) is a Fischer carbene complex characterized by a carbene ligand with a methoxyethylidene substituent. The compound is synthesized via alkylation of lithium acyl carbonyl metallates with trialkyl oxonium tetrafluoroborates, a method pioneered by Ernst Otto Fischer . Its structure involves an sp²-hybridized carbene carbon, stabilized by electron donation from the methoxy oxygen to the carbene’s vacant p-orbital, as confirmed by X-ray crystallography . Key physical properties include solubility in aliphatic hydrocarbons and polar solvents (e.g., chloroform, THF), a melting point of 34°C, and distinctive IR ν(CO) bands at 2065, 1985, 1965, and 1950 cm⁻¹ . Thermodynamic data for reactions involving this compound, such as ΔrH° = 64.8 ± 3.3 kJ/mol for its formation from C₁₂H₁₆CrO₅ and C₃H₆O, highlight its stability in solution .
Properties
IUPAC Name |
carbon monoxide;1-methoxyethylidenechromium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O.5CO.Cr/c1-3-4-2;5*1-2;/h1-2H3;;;;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUCUZGOLBLHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[Cr])OC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6CrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20540-69-6 | |
| Record name | Chromium, pentacarbonyl(1-methoxyethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020540696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Role of Solvent and Additives
The solvent polarity critically influences reaction outcomes. Polar aprotic solvents (e.g., DCM) stabilize charged intermediates during ligand substitution, while nonpolar solvents (heptane) favor product precipitation. Additives such as enhance yields by facilitating chloride abstraction from precursors like [Cp*RuCl]₄, as observed in related ruthenium-catalyzed hydrogenative metathesis.
Thermodynamic and Kinetic Control
Appearance energy (AE) measurements for fragment ions (e.g., at ) suggest that chromium carbenes undergo CO loss sequentially during gas-phase decomposition. In solution, however, kinetic control dominates: low temperatures () favor the pentacarbonyl product, whereas higher temperatures promote over-reduction to trisubstituted alkenes.
Challenges and Limitations
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Air Sensitivity : The compound’s susceptibility to oxidation necessitates Schlenk-line or glovebox techniques.
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Byproduct Formation : Competing pathways, such as C–H insertion (observed in SEM-protected derivatives), require careful substrate design.
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Scalability : Gram-scale synthesis is hampered by the need for cryogenic conditions during alkyne additions .
Chemical Reactions Analysis
Chromium, pentacarbonyl(1-methoxyethylidene)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can also occur, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of the carbonyl ligands are replaced by other ligands.
Common reagents used in these reactions include pyridine and 1,2-ethylenediamine, which can form substitution products with the general composition M(CO)₆₋ₙ(py)ₙ (n = 1, 2, and 3) and M(CO)₄(en) with the metal remaining in the oxidation state zero . Major products formed from these reactions include various substituted metal carbonyl complexes.
Scientific Research Applications
Organic Synthesis
Chromium, pentacarbonyl(1-methoxyethylidene)- serves as a crucial reagent in several organic synthesis reactions:
- Alkene Metathesis : It facilitates the exchange of alkene fragments to form new alkenes.
- Cyclopropanation : This compound can insert into C-C bonds, enabling the formation of cyclopropane derivatives.
- Enyne Metathesis : It participates in reactions involving enynes to generate complex cyclic structures.
Catalysis
This compound acts as a catalyst in various chemical transformations due to its ability to stabilize reactive intermediates. Its catalytic properties are particularly useful in:
- Carbonylation Reactions : It can catalyze the addition of carbon monoxide to alkenes or alkynes, forming carbonyl compounds.
- Cross-Coupling Reactions : The carbene complex can facilitate the coupling of different organic substrates, enhancing synthetic efficiency .
Case Studies
Several studies have documented the successful application of chromium, pentacarbonyl(1-methoxyethylidene)- in various synthetic routes:
Mechanism of Action
The mechanism of action of chromium, pentacarbonyl(1-methoxyethylidene)- involves the interaction of the carbene ligand with various substrates. The carbene ligand can insert into C-H, C-C, and C-N bonds, facilitating the formation of new chemical bonds and the synthesis of complex organic molecules . The molecular targets and pathways involved in these reactions are primarily determined by the electronic and steric properties of the carbene ligand and the chromium center.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Group VI Metal Fischer Carbenes (Cr, Mo, W)
Fischer carbenes of the general formula [M(CO)₅{C(X)Z}] (M = Cr, Mo, W; X = OEt, NH₂; Z = aryl, heterocyclic) share a trigonal bipyramidal geometry. Chromium, pentacarbonyl(1-methoxyethylidene)- differs from Mo and W analogs in bond lengths and electron-withdrawing effects due to the smaller atomic radius of Cr. For example, Cr–C(carbene) distances (~1.85 Å) are shorter than Mo–C (~2.05 Å), enhancing π-backbonding in Cr complexes . Substituent effects are critical: methoxyethylidene ligands increase electrophilicity at the carbene carbon compared to aminocarbenes (e.g., pentacarbonyl[(N,N-dimethylamino)(phenyl)carbene]chromium), where nitrogen donates electron density, reducing reactivity toward nucleophiles .
Table 1: Substituent Effects on Carbene Reactivity
| Complex | X Substituent | Z Substituent | Reactivity toward Nucleophiles |
|---|---|---|---|
| Cr(CO)₅{C(OEt)CH₂CH₂OCH₃} | OEt | Methoxyethyl | High (strong electrophilicity) |
| Cr(CO)₅{C(NH₂)Ph} | NH₂ | Phenyl | Moderate |
| Mo(CO)₅{C(OEt)2-furyl} | OEt | 2-furyl | Lower (weaker π-backbonding) |
Spectroscopic and Thermodynamic Properties
IR spectroscopy reveals that Cr(CO)₅ carbenes exhibit higher ν(CO) frequencies than Mo or W analogs, reflecting stronger Cr–CO bonds. For instance, ν(CO) bands for Cr(CO)₅{C(OEt)CH₂CH₂OCH₃} (2065–1950 cm⁻¹) are shifted ~20 cm⁻¹ upward compared to Mo analogs . Photoelectron spectra further demonstrate that Cr carbenes have lower ionization energies (e.g., 8.2 eV for Cr vs. 8.5 eV for Mn analogs), correlating with greater electron deficiency at the carbene carbon .
Thermodynamic stability varies with substituents. Methoxyethylidene derivatives are less thermally stable than chelated tetracarbonyl complexes (e.g., Cr(CO)₄{C(2-allylamino)Ph}), which benefit from intramolecular coordination .
Electrochemical Behavior
Chromium aminocarbenes (e.g., Cr(CO)₅{C(NMe₂)Ph}) undergo reversible one-electron oxidation at E₁/₂ = −0.85 V (vs. Fc/Fc⁺), whereas methoxyethylidene complexes show irreversible oxidation due to ligand decomposition. This contrasts with tungsten analogs, which exhibit more negative reduction potentials (−1.2 V) owing to weaker metal–ligand bonding .
Biological Activity
Chromium, pentacarbonyl(1-methoxyethylidene)- is an organometallic compound that has garnered attention due to its potential biological activities. This compound is categorized as a Fischer carbene complex, characterized by a carbene ligand bonded to a transition metal, chromium in this case. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
- Chemical Formula : C₈H₈CrO₅
- Molecular Weight : 228.14 g/mol
- Structure : The structure features a chromium center coordinated to five carbonyl groups and a methoxyethylidene ligand.
The biological activity of chromium complexes often stems from their ability to interact with biological macromolecules, including proteins and nucleic acids. The pentacarbonyl moiety can facilitate electron transfer processes, which may contribute to various biochemical pathways.
Antimicrobial Activity
Research indicates that chromium complexes exhibit significant antimicrobial properties. For instance, studies have shown that related chromium compounds demonstrate effective inhibition against various bacterial strains. The antimicrobial activity is typically assessed using methods such as the agar well diffusion method and minimum inhibitory concentration (MIC) tests.
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 15 | Inhibitory |
| Staphylococcus aureus | 10 | Inhibitory |
| Candida albicans | 20 | Inhibitory |
Cytotoxicity
The cytotoxic effects of chromium complexes have been evaluated against various cancer cell lines. Studies indicate that certain chromium derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT-116 (Colon) | 5.2 | Cytotoxic |
| HepG-2 (Liver) | 7.8 | Cytotoxic |
| MCF-7 (Breast) | 6.5 | Cytotoxic |
Case Studies and Research Findings
- Anticancer Properties : A study investigated the effects of chromium pentacarbonyl derivatives on human carcinoma cell lines, revealing significant cytotoxicity and the ability to inhibit cell proliferation. The mechanisms involved include the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis in cancer cells .
- Antimicrobial Efficacy : Another research focused on the synthesis of chromium-based compounds and their evaluation against pathogenic microorganisms. The results demonstrated that these compounds exhibited lower MIC values compared to standard antibiotics, indicating their potential as alternative antimicrobial agents .
- In Vivo Studies : Animal studies have shown that chromium complexes can modulate immune responses and exhibit anti-inflammatory properties, further supporting their therapeutic potential in treating infections and inflammatory diseases .
Q & A
Q. Basic
- IR Spectroscopy : The ν(CO) stretching frequencies (1900–2100 cm⁻¹) indicate the electron-withdrawing/donating effects of the carbene ligand. A decrease in ν(CO) frequencies compared to Cr(CO)₆ (2115 cm⁻¹) suggests π-backbonding stabilization .
- NMR : ¹H and ¹³C NMR reveal carbene ligand geometry. For 1-methoxyethylidene, methoxy proton resonances (δ 3.2–3.5 ppm) and carbene carbon signals (δ 220–250 ppm) confirm ligand attachment .
- X-ray Diffraction : Bond lengths (Cr–Ccarbene ~1.9 Å) and angles (Cr–C–O ~120°) provide crystallographic evidence of carbene coordination .
What computational methods are most effective for modeling chromium pentacarbonyl(1-methoxyethylidene) complexes?
Advanced
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G(d,p) for ligands, LANL2DZ for Cr) reliably predicts geometries and vibrational spectra . For electronic structure analysis:
- Natural Bond Orbital (NBO) : Quantifies Cr→carbene π-backbonding (e.g., Wiberg bond indices >0.5).
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites on the carbene ligand for reactivity studies .
How does the 1-methoxyethylidene ligand influence the reactivity of chromium pentacarbonyl complexes with nucleophiles or electrophiles?
Advanced
The electron-donating methoxy group stabilizes the carbene ligand, reducing electrophilicity at the carbene carbon. Reactivity studies show:
- Nucleophilic Attack : Methoxy-substituted carbenes exhibit slower reaction rates with amines (e.g., NH₃) compared to amino-carbenes.
- Electrophilic Substitution : Halogenation (e.g., Cl₂) occurs preferentially at the carbene carbon, with regioselectivity confirmed by ¹H NMR .
What electrochemical insights can be derived from cyclic voltammetry studies of chromium pentacarbonyl(1-methoxyethylidene)?
Advanced
Cyclic voltammetry in non-aqueous solvents (e.g., CH₂Cl₂) reveals:
- Redox Potentials : A quasi-reversible reduction wave (E₁/₂ ≈ −1.2 V vs. Fc/Fc⁺) corresponds to metal-centered electron transfer.
- Ligand Effects : Methoxy substitution shifts potentials by +0.1–0.3 V compared to amino-carbenes, indicating enhanced electron density at Cr .
How do thermal decomposition pathways of chromium pentacarbonyl(1-methoxyethylidene) inform stability in catalytic applications?
Advanced
Thermogravimetric analysis (TGA) under N₂ shows decomposition onset at ~150°C, with mass loss corresponding to CO ligand dissociation (5 CO groups lost sequentially). Methoxyethylidene ligands decompose above 250°C, forming Cr₂O₃ residues. Stability is improved by chelating ligands or low-temperature storage (−20°C) .
How do spectroscopic and computational data resolve contradictions in carbene ligand bonding descriptions?
Advanced
Discrepancies between experimental IR ν(CO) frequencies and DFT predictions (Δ >20 cm⁻¹) often arise from solvent effects or anharmonicity. Hybrid QM/MM simulations incorporating solvent (e.g., THF) improve agreement. For example, methoxyethylidene complexes show better experimental-computational alignment when solvation is modeled explicitly .
What role does chromium pentacarbonyl(1-methoxyethylidene) play in photocatalytic applications?
Advanced
While direct photocatalytic applications are underexplored, analogous iron pentacarbonyl carbenes undergo UV-induced CO dissociation, suggesting potential for solar energy storage. Theoretical studies propose Cr analogs as candidates for CO-releasing photocatalysts, with methoxy groups tuning light absorption profiles .
How does ligand substitution (e.g., methoxy vs. amino) alter the electronic properties of chromium pentacarbonyl carbenes?
Advanced
Comparative studies show:
- Electron Density : Methoxy ligands donate less electron density (Mulliken charges: −0.3 e) than amino ligands (−0.7 e), reducing Cr→carbene backbonding.
- Spectroscopic Shifts : Methoxy-substituted complexes exhibit higher ν(CO) frequencies (Δ +15 cm⁻¹) and downfield ¹³C NMR shifts .
What strategies mitigate challenges in crystallizing chromium pentacarbonyl(1-methoxyethylidene) complexes?
Advanced
Slow diffusion of hexane into dichloromethane solutions at −20°C yields single crystals. Ligand bulkiness (e.g., methoxyethylidene vs. phenyl) reduces crystal packing efficiency, necessitating additives like crown ethers to stabilize lattice structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
